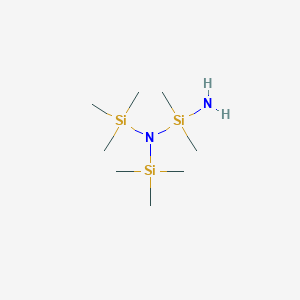
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C8H26N2Si3 It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins.
Mecanismo De Acción
The mechanism by which 1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which are of interest in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)methanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)ethanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)propanamine
Uniqueness
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is unique due to its specific structure, which includes a silanediamine core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
Propiedades
Número CAS |
17883-19-1 |
|---|---|
Fórmula molecular |
C8H26N2Si3 |
Peso molecular |
234.56 g/mol |
Nombre IUPAC |
[[[amino(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h9H2,1-8H3 |
Clave InChI |
WQQNRCGNWRVYBY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
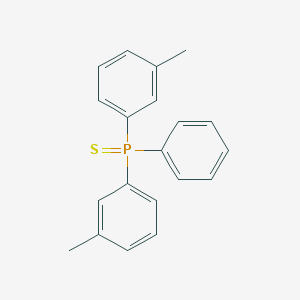
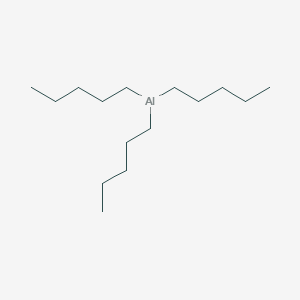
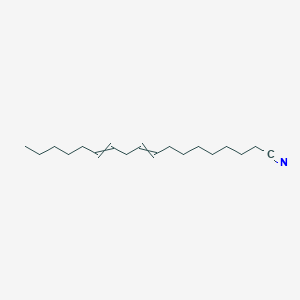
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
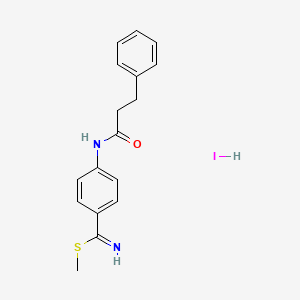
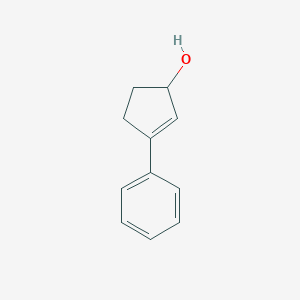
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
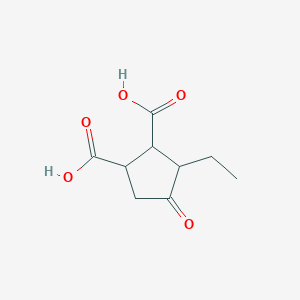
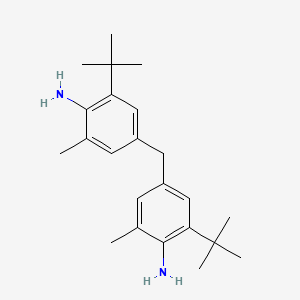
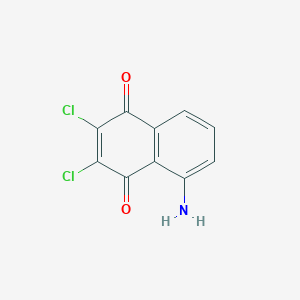
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
